Bicyclo[7.4.4]heptadecane

Catalog No.
S13039801
CAS No.
193813-21-7
M.F
C17H32
M. Wt
236.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[7.4.4]heptadecane

CAS Number

193813-21-7

Product Name

Bicyclo[7.4.4]heptadecane

IUPAC Name

bicyclo[7.4.4]heptadecane

Molecular Formula

C17H32

Molecular Weight

236.4 g/mol

InChI

InChI=1S/C17H32/c1-2-4-10-16-12-6-8-14-17(11-5-3-1)15-9-7-13-16/h16-17H,1-15H2

InChI Key

YOMHAXKFORBMQD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CCCCC(CCC1)CCCC2

Bicyclo[7.4.4]heptadecane is a complex bicyclic compound characterized by its unique structure, which consists of two fused cycloheptane rings. The molecular formula for bicyclo[7.4.4]heptadecane is C17_{17}H30_{30}, and it is categorized within the class of bicyclic alkanes. This compound is notable for its significant ring strain due to the presence of multiple overlapping rings, which affects its chemical behavior and reactivity.

Typical of aliphatic hydrocarbons, including:

  • Free Radical Reactions: Similar to other bicyclic compounds, it can participate in free radical reactions where radicals abstract hydrogen atoms from specific positions on the molecule, leading to the formation of new radicals and rearrangements .
  • Halogenation: The compound can react with halogens (e.g., bromine) under appropriate conditions to form halogenated derivatives.
  • Hydrogenation: Bicyclo[7.4.4]heptadecane can be hydrogenated to yield more saturated compounds, altering its physical and chemical properties.

Research on the biological activity of bicyclo[7.4.4]heptadecane is limited, but similar bicyclic compounds have been studied for their potential pharmacological properties. Some bicyclic alkanes exhibit antimicrobial and anti-inflammatory activities, suggesting that bicyclo[7.4.4]heptadecane may also possess biological significance that warrants further investigation.

Several synthetic methods have been explored for the preparation of bicyclo[7.4.4]heptadecane:

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile, which can be tailored to form the desired bicyclic structure.
  • Ring Closure Reactions: Various strategies utilizing ring closure techniques from linear precursors can yield bicyclo[7.4.4]heptadecane.
  • Radical Cyclization: Utilizing radical initiators to promote cyclization reactions can also synthesize this compound effectively.

Bicyclo[7.4.4]heptadecane has potential applications in:

  • Material Science: Its unique structural properties may lend themselves to applications in polymer chemistry or as a precursor for novel materials.
  • Pharmaceuticals: If proven biologically active, it could serve as a scaffold for drug development.
  • Organic Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving bicyclo[7.4.4]heptadecane focus on its reactivity with various reagents and its behavior in different chemical environments:

  • Reactivity with Nucleophiles: Understanding how nucleophiles interact with this compound can provide insights into its potential as a synthetic intermediate.
  • Solvent Effects: The solvent environment can significantly influence the reaction pathways and stability of bicyclo[7.4.4]heptadecane during chemical transformations.

Bicyclo[7.4.4]heptadecane shares structural similarities with several other bicyclic compounds, each possessing unique characteristics:

Compound NameMolecular FormulaNotable Features
Bicyclo[3.3.0]octaneC8_8H14_{14}Smaller ring size; less strain
Bicyclo[5.3.0]decaneC10_{10}H16_{16}Intermediate size; different reactivity
Bicyclo[6.2.0]decaneC10_{10}H16_{16}Similar size; distinct stereochemistry
Bicyclo[2.2.1]heptaneC7_7H12_{12}Smaller structure; different chemical behavior

Bicyclo[7.4.4]heptadecane's unique combination of ring sizes and strain distinguishes it from these similar compounds, impacting its reactivity and potential applications in organic synthesis and material science.

XLogP3

8.4

Exact Mass

236.250401021 g/mol

Monoisotopic Mass

236.250401021 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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